Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate
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Description
Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate is a compound of interest within the domain of organic chemistry, particularly in the context of synthesizing complex molecules with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. Research in this area focuses on developing eco-friendly, efficient synthesis methods, understanding molecular structures through crystallography, and exploring the properties and reactivity of similar compounds.
Synthesis Analysis
Research on compounds like Bis(methoxypropyl) ether-promoted oxidation of aromatic alcohols into aromatic carboxylic acids showcases eco-friendly and practical methods for synthesizing complex organic molecules. These processes highlight the importance of high conversion and good selectivity, without the need for external initiators, catalysts, or additives, utilizing atmospheric dioxygen as the sole oxidant (Liu et al., 2018).
Molecular Structure Analysis
Studies on molecules such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid offer insights into the crystalline structure, including space groups, molecular packing, and intermolecular hydrogen bonding, which are key to understanding the properties and reactivity of complex organic molecules (Tamer et al., 2015).
Chemical Reactions and Properties
The reactivity of similar bis compounds, as illustrated in studies on bis(2-methoxyethyl)aminosulfur trifluoride, reflects their potential in transforming alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. Such research underlines the versatility of these compounds in chemical synthesis, offering broader-spectrum alternatives to traditional reagents (Lal et al., 1999).
Physical Properties Analysis
Investigations into related compounds, such as 4-Pyridone-terephthalic acid-water, provide valuable data on hydrogen-bonded networks and molecular interactions within crystals. These insights are critical for understanding the solubility, stability, and crystallization behavior of complex organic molecules (Staun & Oliver, 2012).
Chemical Properties Analysis
The study of bis(4-carboxylpyrazol-1-yl)acetic acid, a compound with scorpionate ligand properties, sheds light on the chemical behavior of bis compounds, including their coordination chemistry, solubility in water and buffer solutions, and potential as ligands in metal complexes. This research points to the multifaceted roles that such molecules can play in both the understanding and application of coordination chemistry (Tzegai et al., 2022).
Scientific Research Applications
Synthesis and Chemical Applications
Deoxofluorination Reagents : Compounds similar to Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate, like Bis(2-methoxyethyl)aminosulfur trifluoride, have been effective for converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, offering broader-spectrum alternatives to traditional deoxofluorination reagents (Lal et al., 1999).
Oxidation of Aromatic Alcohols : Bis(methoxypropyl) ether, a related compound, has been used for oxidizing aromatic alcohols into aromatic carboxylic acids and ketones under metal- and base-free conditions (Liu et al., 2018).
Crystallography and Material Science
Crystal Structure Studies : Research on crystal structures like 4-Pyridone-terephthalic acid-water and bis(3-hydroxypyridinium) terephthalate, which are structurally related to Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate, has provided insights into the formation of hydrogen-bonded networks and their properties (Staun & Oliver, 2012).
Supramolecular Chemistry : The formation of cocrystals and their crystal engineering, involving components like 1,3,5-Cyclohexanetricarboxylic Acid with 4,4‘-Bipyridine Homologues, shows the potential of compounds like Bis(4-hydroxy-5-methoxypyridine-2-carboxylic acid) hydrate in creating complex molecular architectures (Bhogala & Nangia, 2003).
Photopolymerization and Dye-Sensitized Solar Cells
Photoinitiators in Polymerization : Related compounds, such as Bis(4-methoxybenzoyl)diethylgermane, have been used as photoinitiators in the polymerization of certain compounds, exhibiting higher efficiency than traditional systems (Catel et al., 2016).
Dye-Sensitized Solar Cells : Heteroleptic ruthenium complexes, with structural similarities, have been synthesized for use in thin-film dye-sensitized solar cells, showing high molar extinction coefficients and efficiency (Kuang et al., 2006).
properties
IUPAC Name |
5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7NO4.H2O/c2*1-12-6-3-8-4(7(10)11)2-5(6)9;/h2*2-3H,1H3,(H,8,9)(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZRNEROKQFHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)O.COC1=CNC(=CC1=O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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